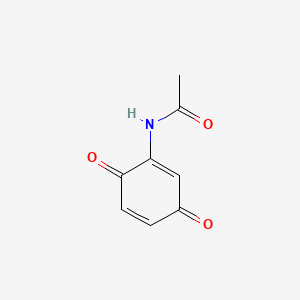

2-Acetamido-4-benzoquinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Acetamido-4-benzoquinone, also known as this compound, is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Applications

Antitumor Activity

Research indicates that 2-acetamido-4-benzoquinone exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and depleting glutathione levels, which are critical for cellular defense against oxidative stress. Studies have demonstrated that the compound can effectively target and kill HepG2 liver cancer cells with an IC50 value of approximately 2.57 µM .

Antimicrobial Properties

The compound is also noted for its antimicrobial activity against various pathogens. Its mechanism involves the formation of covalent bonds with essential macromolecules in microbial cells, leading to cell death. This property makes it a candidate for developing new antibacterial and antifungal agents .

Mechanisms of Action

The toxicological profile of this compound suggests that it operates through redox cycling and alkylation of cellular components, which are common pathways for quinones to exert toxicity. Quantitative structure-toxicity relationship (QSTR) studies have indicated that the electron affinity and molecular volume of quinones correlate with their cytotoxicity .

Material Science Applications

Synthesis of Conducting Polymers

this compound plays a crucial role in synthesizing conducting polymers, particularly polyaniline. The incorporation of this compound during polymerization enhances the conductivity and stability of the resulting materials. Research has shown that the addition of benzoquinones can significantly modify the structural properties of conducting polymers, making them suitable for electronic applications .

Nanoparticle Formation

The compound has been utilized in the development of polyphenol-containing nanoparticles, which exhibit antioxidant properties and potential applications in drug delivery systems. These nanoparticles leverage the reactive nature of this compound to form stable complexes with metal ions, enhancing their therapeutic efficacy .

Environmental Applications

Bioremediation Potential

Due to its reactivity, this compound can be employed in bioremediation processes to detoxify contaminated environments. Its ability to interact with various organic pollutants allows it to facilitate their degradation through microbial metabolism, highlighting its potential as an environmentally friendly agent in pollution control strategies.

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal | Antitumor therapy | Induces apoptosis via ROS generation |

| Antimicrobial agents | Covalently binds to microbial macromolecules | |

| Material Science | Conducting polymers | Enhances conductivity when incorporated |

| Nanoparticle synthesis | Forms stable complexes with metal ions | |

| Environmental | Bioremediation | Detoxifies organic pollutants through microbial action |

Propriétés

Numéro CAS |

4053-51-4 |

|---|---|

Formule moléculaire |

C8H7NO3 |

Poids moléculaire |

165.15 g/mol |

Nom IUPAC |

N-(3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide |

InChI |

InChI=1S/C8H7NO3/c1-5(10)9-7-4-6(11)2-3-8(7)12/h2-4H,1H3,(H,9,10) |

Clé InChI |

WUXIDIWNVOKGTB-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC(=O)C=CC1=O |

SMILES canonique |

CC(=O)NC1=CC(=O)C=CC1=O |

Synonymes |

2-acetamido-4-benzoquinone APBQ |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.